N-(3-amino-4-methylphenyl)nicotinamide
CAS No.: 653584-84-0
Cat. No.: VC4038381
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 653584-84-0 |
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Molecular Formula | C13H13N3O |
Molecular Weight | 227.26 g/mol |
IUPAC Name | N-(3-amino-4-methylphenyl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C13H13N3O/c1-9-4-5-11(7-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) |
Standard InChI Key | KEJVWGOGEAIFGY-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N |
Introduction
Chemical Structure and Nomenclature
N-(3-Amino-4-methylphenyl)nicotinamide belongs to the class of aromatic amides, with the following structural characteristics:
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Molecular formula: C₁₃H₁₃N₃O
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Molecular weight: 227.26 g/mol
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IUPAC name: N-(3-amino-4-methylphenyl)pyridine-3-carboxamide
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SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N
The compound comprises a nicotinamide moiety (pyridine-3-carboxamide) linked to a 3-amino-4-methylphenyl group. This structure positions it as a potential modulator of nicotinamide-dependent enzymatic pathways, such as those involving NAD+ metabolism or nicotinamide N-methyltransferase (NNMT) .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(3-amino-4-methylphenyl)nicotinamide typically involves multi-step reactions:
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Nitro Reduction: Starting from 3-nitro-4-methylaniline, catalytic hydrogenation (e.g., Pd/C, H₂) yields 3-amino-4-methylaniline .
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Amide Coupling: The amine reacts with nicotinoyl chloride or activated nicotinic acid derivatives (e.g., HATU-mediated coupling) to form the target compound .
Example Protocol:
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Step 1: Hydrogenation of N-(4-methyl-3-nitrophenyl)acetamide (5.2 g yield, 65%) using Pd/C in methanol .
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Step 2: Condensation with nicotinoyl chloride in the presence of triethylamine, yielding the final product after purification .
Key Challenges
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Selectivity: Avoiding over-reduction or side reactions at the aromatic amine.
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Purification: Chromatographic methods are often required due to byproduct formation .
Physicochemical Properties
Biological Activity and Mechanisms
Enzyme Modulation
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NNMT Inhibition: Structural analogs (e.g., alkynyl bisubstrate inhibitors) demonstrate subnanomolar IC₅₀ values for NNMT, an enzyme linked to metabolic disorders and cancer . While direct data for N-(3-amino-4-methylphenyl)nicotinamide are lacking, its nicotinamide core and aromatic substituent suggest potential interaction with NNMT’s substrate-binding pocket .
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NAD+ Metabolism: By mimicking nicotinamide, the compound may influence NAD+ salvage pathways, indirectly affecting sirtuins or PARPs .
Comparative Analysis with Structural Analogs
Applications in Drug Development
Targeted Therapies
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Cancer: NNMT overexpression in tumors (e.g., glioblastoma, pancreatic cancer) makes this compound a candidate for enzyme inhibition strategies .
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Neurodegeneration: GSK-3 inhibition by related compounds suggests potential in Alzheimer’s disease models.
Diagnostic Probes
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PET Imaging: Fluorinated analogs (e.g., ¹⁸F-labeled derivatives) could visualize enzyme activity in vivo.
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